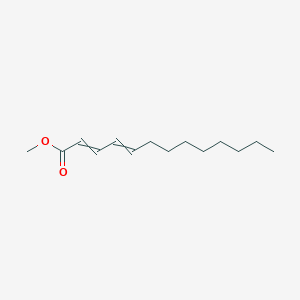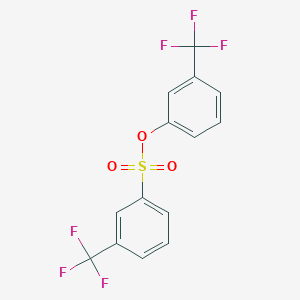
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound characterized by the presence of trifluoromethyl groups attached to both phenyl and benzenesulfonate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of 3-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonate group can be hydrolyzed in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges in transition states, making the compound a useful intermediate in organic synthesis. The sulfonate group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the benzenesulfonate group.
3-(Trifluoromethyl)aniline: Contains an amino group instead of a sulfonate group.
3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonate group .
Uniqueness
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is unique due to the presence of both trifluoromethyl and benzenesulfonate groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust chemical intermediates .
Propiedades
Número CAS |
55400-67-4 |
|---|---|
Fórmula molecular |
C14H8F6O3S |
Peso molecular |
370.27 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)phenyl] 3-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C14H8F6O3S/c15-13(16,17)9-3-1-5-11(7-9)23-24(21,22)12-6-2-4-10(8-12)14(18,19)20/h1-8H |
Clave InChI |
LSGSLNMJUTXALV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


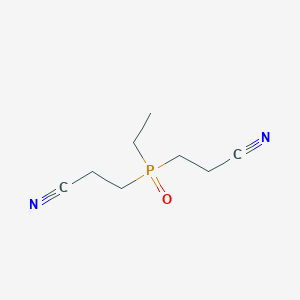
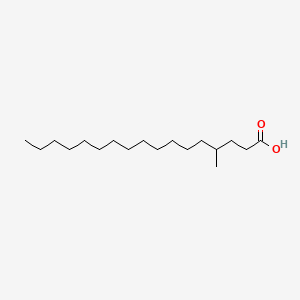
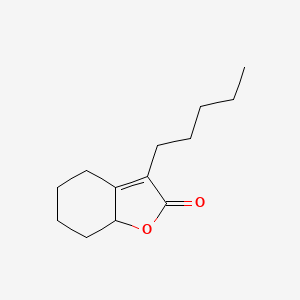
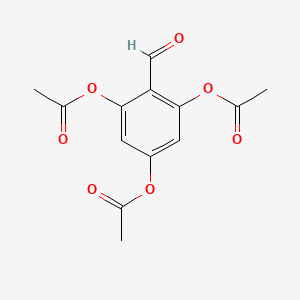
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
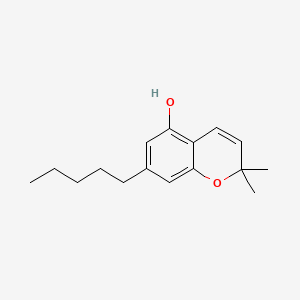


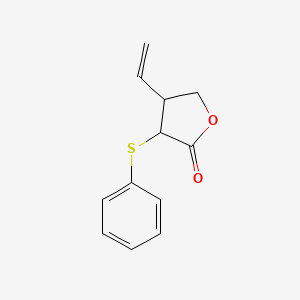
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
